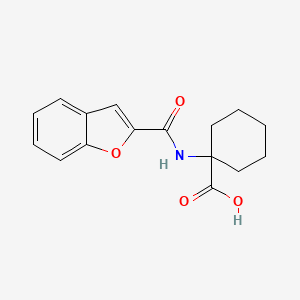
1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid is a complex organic compound that features a benzofuran moiety attached to a cyclohexane ring via an amide linkage. This compound is of interest due to its potential biological and pharmacological activities, which are derived from the unique structural characteristics of the benzofuran and cyclohexane components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid typically involves the following steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Amidation Reaction: The benzofuran-2-carbonyl chloride is then reacted with cyclohexylamine to form 1-[(1-Benzofuran-2-carbonyl)amino]cyclohexane.
Carboxylation: The final step involves the carboxylation of the cyclohexane ring to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The amide linkage can be reduced to form the corresponding amine.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products:
Oxidation: Benzofuran-2,3-dione.
Reduction: 1-[(1-Benzofuran-2-carbonyl)amino]cyclohexane.
Substitution: Various esters or amides depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.
Comparación Con Compuestos Similares
Benzofuran-2-carboxylic acid: Shares the benzofuran moiety but lacks the cyclohexane ring and amide linkage.
Cyclohexane-1-carboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the benzofuran moiety.
1-[(1-Benzofuran-2-carbonyl)amino]cyclohexane: Similar structure but lacks the carboxylic acid group.
Uniqueness: 1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid is unique due to the combination of the benzofuran moiety, amide linkage, and cyclohexane ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
652170-08-6 |
|---|---|
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
1-(1-benzofuran-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c18-14(13-10-11-6-2-3-7-12(11)21-13)17-16(15(19)20)8-4-1-5-9-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18)(H,19,20) |
Clave InChI |
YQSDMCDZUWBTQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8735834.png)

![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B8735846.png)





![6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B8735909.png)



